

ML089 (CAS 1306638-12-9): A Technical Guide for Researchers

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Compound of Interest

Compound Name: ML089

Cat. No.: B1260850

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **ML089**, a potent and selective inhibitor of phosphomannose isomerase (PMI). **ML089** serves as a valuable research tool for investigating Congenital Disorder of Glycosylation, Type Ia (CDG-Ia).

Core Properties and Biological Activity

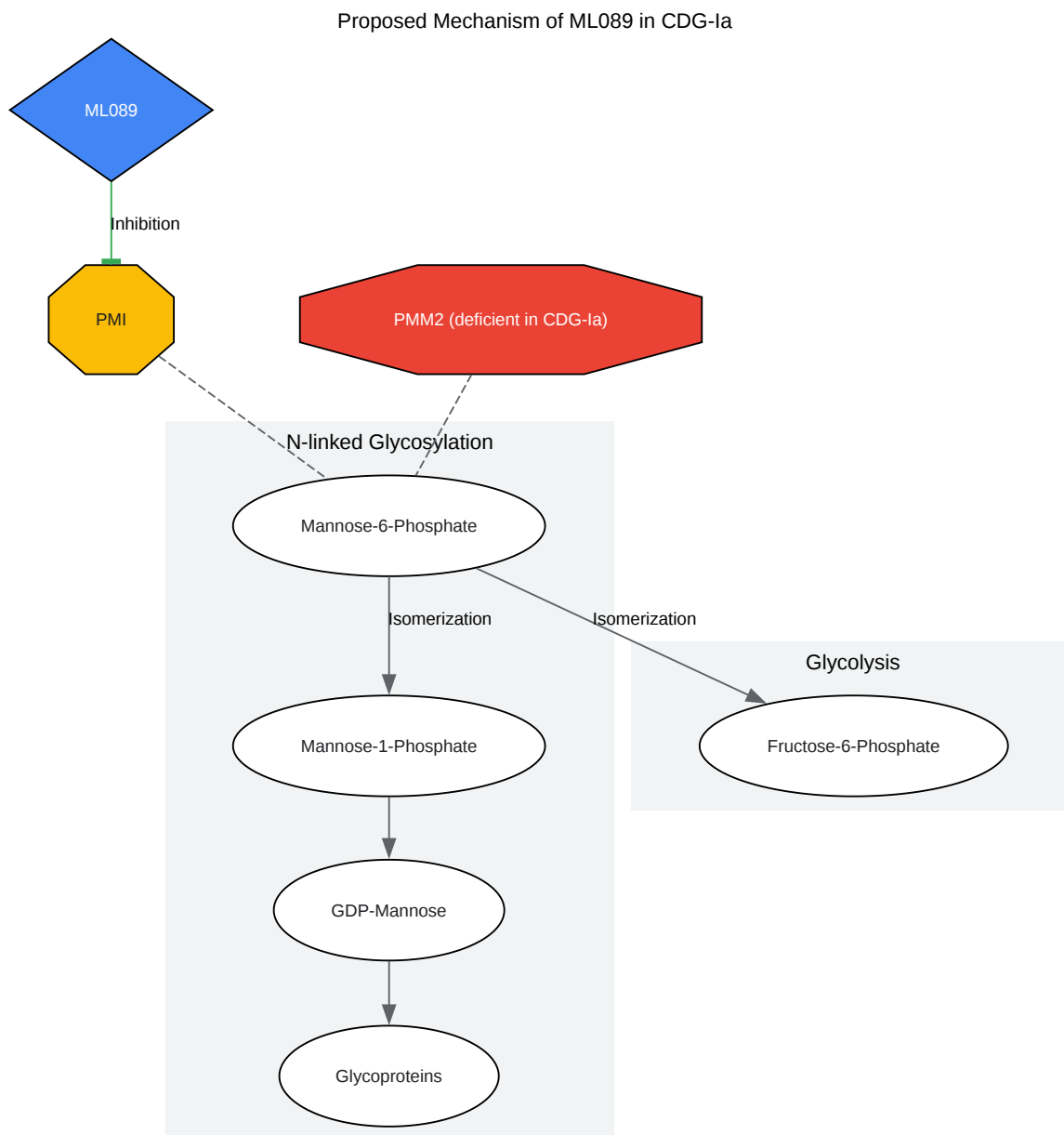
ML089 is a small molecule belonging to the benzoisothiazolone class that acts as a potent, selective, and orally available inhibitor of phosphomannose isomerase (PMI).^{[1][2]} Its primary application is in the study of CDG-Ia, an autosomal recessive disorder caused by mutations in the PMM2 gene, which leads to deficient activity of phosphomannomutase 2.^[3] By inhibiting PMI, **ML089** is intended to increase the intracellular pool of mannose-6-phosphate, potentially shunting it towards the N-linked glycosylation pathway and thereby compensating for the reduced PMM2 activity in CDG-Ia.^{[1][3]}

Quantitative Data Summary

Property	Value	Source
CAS Number	1306638-12-9	[1] [2]
Molecular Formula	C13H8FNOS	[3]
Molecular Weight	245.27 g/mol	[3] [4]
IC50 (PMI)	1.3 μ M	[1] [2]
Solubility in DMSO	20 mg/mL (81.54 mM)	[3]

Signaling Pathway and Mechanism of Action

ML089 targets phosphomannose isomerase (PMI), a key enzyme in mannose metabolism. PMI catalyzes the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate. In the context of CDG-Ia, where the conversion of mannose-6-phosphate to mannose-1-phosphate by PMM2 is impaired, the activity of PMI can divert the limited mannose-6-phosphate pool away from the crucial glycosylation pathway and towards glycolysis. By inhibiting PMI, **ML089** aims to redirect mannose-6-phosphate back towards the N-linked glycosylation pathway, as depicted in the following pathway diagram.



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Caption: Mechanism of **ML089** in redirecting mannose metabolism.

Experimental Protocols

Phosphomannose Isomerase (PMI) Dose-Response Assay

This protocol outlines a coupled enzyme assay to determine the inhibitory activity of compounds like **ML089** against human PMI.^[1]

Materials:

- Human PMI protein
- Phosphoglucose isomerase (PGI)
- Glucose-6-phosphate dehydrogenase (G6PDH)
- Mannose-6-phosphate
- NADP+
- Resazurin
- Diaphorase
- HEPES buffer (50 mM, pH 7.4)
- MgCl₂
- Tween 20
- 384-well black plates
- Compound serial dilutions in 10% DMSO

Procedure:

- Prepare Substrate Working Solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6 U/ml Diaphorase, 0.2 mM Resazurin.

- Prepare Enzyme Working Solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP⁺, 9.048 mM MgCl₂, 0.01% Tween 20, 4.6 µg/ml PGI, 30 ng/ml PMI, 1.8 µg/ml G6PDH.
- Assay Plate Preparation:
 - Add 9 µL of Substrate Working Solution to columns 3-24.
 - Add 9 µL of Substrate Working Solution without mannose-6-phosphate to columns 1 and 2 (positive control).
 - Add 2 µL of serially diluted **ML089** to columns 3-22.
 - Add 2 µL of 10% DMSO to columns 1-2 and 23-24 (negative controls).
- Initiate Reaction: Add 9 µL of Enzyme Working Solution to all wells.
- Incubation: Incubate the plates at room temperature for 20 minutes.
- Data Acquisition: Measure the fluorescence to determine the extent of NADPH production, which is proportional to PMI activity.



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